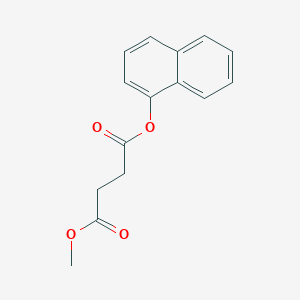

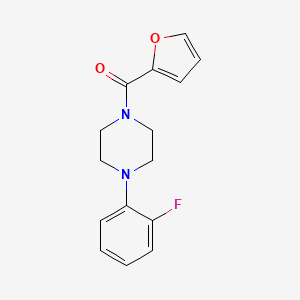

![molecular formula C16H17N3O3S B5531520 N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5531520.png)

N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide involves multiple steps, including the preparation of intermediates and the final coupling reaction. A notable method includes the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation, demonstrating a cascade process involving Rh(III)-catalyzed C(sp2)-H bond cleavage, maleimide double bond insertion, and intramolecular aza-Michael addition (Hu et al., 2021).

Molecular Structure Analysis

Molecular structure analysis reveals the conformation and electronic configuration of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide. Studies involving N-substituted acetamide derivatives have provided insights into their molecular conformations, supported by spectroscopic techniques such as IR, EIMS, and NMR (Khalid et al., 2014).

Chemical Reactions and Properties

The chemical behavior of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide includes its reactivity under various conditions and with different reagents. Its synthesis from the reaction of N-(phenylsulfonyl)acetamides with maleimides showcases its ability to undergo complex reactions involving C-H activation and intramolecular aza-Michael addition (Hu et al., 2021).

Physical Properties Analysis

The physical properties of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. The crystal structure of related compounds provides insights into their solid-state configurations and interactions (Gowda et al., 2008).

Chemical Properties Analysis

Chemical properties analysis focuses on the reactivity of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide with various chemical agents and under different conditions. The compound's ability to undergo reactions such as C-H activation and intramolecular aza-Michael addition is of particular interest (Hu et al., 2021).

Mechanism of Action

The mechanism of action of “N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide” would depend on its intended use. For example, some sulfonamide derivatives have been found to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, and are used as antimicrobial agents .

Safety and Hazards

The safety and hazards of “N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide” would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and proper ventilation .

Future Directions

properties

IUPAC Name |

N-[3-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-12(14-7-6-8-15(11-14)17-13(2)20)18-19-23(21,22)16-9-4-3-5-10-16/h3-11,19H,1-2H3,(H,17,20)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXWHEGROJJGHQ-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(dipropylamino)benzylidene]-2-iodobenzohydrazide](/img/structure/B5531481.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(2-ethylbutyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5531495.png)

![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)

![8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531525.png)

![N-ethyl-3-isopropyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5531529.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5531534.png)

![2-[(3-bromobenzyl)thio]-N'-(2-methoxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B5531553.png)

![ethyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5531560.png)